2-Propanol, 1,3-bis(1,1-dimethylethoxy)-
Description
Overview of Propanol (B110389) Derivatives and Etherification
Propanol derivatives are organic compounds built upon a three-carbon chain. The specific subject of this article is a derivative of 2-propanol, which features a hydroxyl group on the central carbon atom. The terminal carbons (positions 1 and 3) are amenable to various chemical modifications, including etherification.
Etherification is a fundamental process in organic chemistry for forming an ether linkage (R-O-R'). Common methods include:
Williamson Ether Synthesis : This classic method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. byjus.comwikipedia.org Developed in 1850 by Alexander Williamson, this reaction is versatile for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. byjus.comchemistrytalk.org The reaction proceeds via a backside attack of the nucleophile on the alkyl halide, occurring in a single, concerted step. wikipedia.orglibretexts.org
Acid-Catalyzed Dehydrative Etherification : This method involves the reaction of two alcohol molecules, or an alcohol and an alkene, in the presence of a strong acid catalyst. The etherification of glycerol (B35011) (a close structural relative to 2-propanol) with alcohols like tert-butanol (B103910) (TBA) is a well-studied example. mdpi.comacs.org These reactions are typically acid-catalyzed and can produce a mixture of mono-, di-, and tri-substituted ethers. mdpi.comacs.org The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and zeolites, is common in these processes. vurup.skrsc.org
The etherification of polyols like glycerol with isobutene or tert-butanol serves as a pertinent model for the synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-. Such reactions yield a mixture of products, including mono-, di-, and tri-tert-butyl glycerol ethers. mdpi.com
Structural Characteristics of 1,3-Disubstituted 2-Propanols
The structure of 1,3-disubstituted 2-propanols, such as 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, is defined by a central hydroxyl group at the C2 position and two substituent groups at the C1 and C3 positions. In the case of the title compound, these substituents are bulky tert-butoxy (B1229062) groups, derived from tert-butanol.
The key structural features include:
A Central Propanol Backbone : Provides the core C-C-C chain with a secondary alcohol functionality.
Symmetrical Substitution : The presence of identical groups at the 1 and 3 positions often imparts a degree of symmetry to the molecule.
Steric Hindrance : The tert-butyl groups [(CH₃)₃C-] are sterically demanding. This bulkiness influences the molecule's conformation, reactivity, and intermolecular interactions. The steric hindrance around the ether oxygen atoms can make it more difficult for acids to approach and cleave the ether bond, increasing the molecule's stability. fiveable.mepearson.com
The physical and chemical properties of these compounds are dictated by the nature of the substituents. For instance, increasing the size of the alkyl groups in the ether linkages generally affects properties like boiling point and solubility.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Propanol, 1,3-dimethoxy- | 623-69-8 | C₅H₁₂O₃ | 120.15 |
| 2-Propanol, 1,3-diethoxy- | 771-45-9 | C₇H₁₆O₃ | 148.20 |
| 2-Propanol, 1,3-diisopropoxy- | 13021-54-0 | C₉H₂₀O₃ | 176.25 |
Historical Development and Significance of Tert-Butyl Ethers in Organic Chemistry
The tert-butyl group has long been recognized for its unique properties in organic chemistry. Its introduction into molecules, particularly to form tert-butyl ethers, has had significant implications.
As Protecting Groups : The steric bulk of the tert-butyl group makes tert-butyl ethers relatively stable and resistant to cleavage under many reaction conditions. fiveable.me This stability allows them to be used as protecting groups for hydroxyl functionalities during multi-step organic syntheses.
In Solvents and Fuel Additives : Methyl tert-butyl ether (MTBE) was famously used as a fuel additive to increase octane (B31449) ratings and reduce engine knocking. pearson.com Compared to other ethers like diethyl ether, MTBE has a much lower tendency to form explosive peroxides, an advantage attributed to the steric hindrance provided by the tert-butyl group. pearson.com The synthesis of tert-butyl ethers from glycerol has also been extensively investigated to produce potential fuel additives that can improve diesel fuel quality and reduce particulate matter emissions. acs.orgvurup.sk
Influence on Reactivity : The tert-butyl group's electron-donating nature and steric hindrance can profoundly influence a reaction's outcome. It can direct reaction pathways, enhance stereoselectivity, and stabilize reactive intermediates. fiveable.me While extremely useful, the bulkiness can also be a limitation; for instance, the Williamson ether synthesis is not favorable for creating sterically hindered ethers like di-tert-butyl ether due to competing elimination reactions. wikipedia.org
Research Gaps and Opportunities Pertaining to 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-
Despite the extensive body of research on related glycol ethers, a specific focus on 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is notably absent in readily available scientific literature. This absence highlights several research gaps and opportunities.
| Property | Value |
|---|---|
| IUPAC Name | 1,3-bis(tert-butoxy)propan-2-ol |
| Molecular Formula | C₁₁H₂₄O₃ |
| Molecular Weight (g/mol) | 204.31 |
Synthesis and Characterization : While synthetic routes can be inferred from the etherification of glycerol with tert-butanol, detailed studies optimizing the selective synthesis of the 1,3-disubstituted product over mono-substituted or other isomers are lacking. acs.orgvurup.sk A comprehensive characterization of its physical properties (e.g., boiling point, density, viscosity, solvent parameters) and spectroscopic data is needed.
Comparative Analysis : Research comparing the properties of this di-tert-butyl ether with its mono-substituted counterpart, 1-tert-butoxy-2-propanol, could provide valuable insights into the effects of symmetric, bulky substitution. nist.govnih.gov Such studies would elucidate structure-property relationships within this class of compounds.
Potential Applications : The structural similarities to known fuel additives and specialty solvents suggest potential applications for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-. nih.gov Investigations into its performance as a solvent, a component in coatings or cleaners, or as a fuel oxygenate could uncover new uses. Its high degree of etherification and the presence of bulky groups might confer unique solubility or stability properties.
Structure
3D Structure
Properties
CAS No. |
79808-30-3 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,3-bis[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-10(2,3)13-7-9(12)8-14-11(4,5)6/h9,12H,7-8H2,1-6H3 |
InChI Key |
JGEFCRAQKOYNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(COC(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Design and Synthesis
Glycerol (B35011) as a Biomass-Derived Starting Material for Propanol (B110389) Derivatives
Glycerol (1,2,3-propanetriol), a readily available and renewable resource often derived as a byproduct of biodiesel production, has garnered significant attention as a versatile starting material for the synthesis of various valuable chemicals, including propanol derivatives. mdpi.comresearchgate.net The conversion of glycerol into propanediols, such as 1,2-propanediol and 1,3-propanediol, is a key transformation that opens pathways to a range of derivatives. mdpi.comacs.org These propanediols can then serve as precursors for the synthesis of more complex molecules.
The primary route for converting glycerol to propanediols is through catalytic hydrogenolysis, a process that involves the removal of a hydroxyl group. mdpi.com The selective hydrogenolysis of the C-O bonds in glycerol can yield either 1,2-propanediol or 1,3-propanediol, depending on the reaction conditions and the catalyst used. mdpi.com For instance, the dehydration of glycerol followed by hydrogenation in the presence of copper-based catalysts can produce 1,2-propanediol. mdpi.com
While the direct synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- from glycerol is not extensively detailed in the provided literature, the production of propanediol intermediates from this biomass-derived source is a critical first step. Once 1,3-propanediol is obtained, etherification reactions can be employed to introduce the tert-butoxy (B1229062) groups. The etherification of polyols like glycerol and its derivatives can be catalyzed by both homogeneous and heterogeneous acid catalysts, with strong acid ion-exchange resins being particularly effective. researchgate.net
The conversion of glycerol can also lead to other valuable C3 building blocks. For example, under certain conditions, glycerol can be converted to n-propanol. google.com This further highlights the versatility of glycerol as a platform chemical for generating a variety of propanol-based structures. mdpi.com
Table 1: Products Derived from Glycerol Conversion
| Starting Material | Key Transformation | Major Products | Potential Applications of Products |
|---|---|---|---|
| Glycerol | Catalytic Hydrogenolysis | 1,2-Propanediol, 1,3-Propanediol | Precursors for polymers, solvents, antifreeze |
| Glycerol | Dehydration/Hydrogenation | Propanols, Acetol | Solvents, chemical intermediates |
| Glycerol | Various catalytic processes | Acrolein, Glycerol Carbonate, Epichlorohydrin (B41342) | Intermediates for polymers and pharmaceuticals |
Synthesis via Epoxide Ring-Opening Reactions
Epoxide ring-opening reactions are a fundamental and versatile strategy for the synthesis of 1,3-disubstituted-2-propanol derivatives. encyclopedia.pubrsc.org The high reactivity of the strained three-membered ether ring in epoxides allows for cleavage under both acidic and basic conditions with a wide range of nucleophiles. libretexts.orgopenstax.org This methodology is pivotal for creating vicinal functional groups in a stereospecific manner. encyclopedia.pub
In the context of synthesizing 1,3-dialkoxy-2-propanols, an epoxide such as epichlorohydrin or glycidol can serve as the starting material. The reaction proceeds via nucleophilic attack of an alcohol or alkoxide on one of the epoxide carbons.
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile (an alcohol in this case) then attacks one of the carbon atoms of the epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a terminal epoxide, the nucleophile will preferentially attack the primary carbon (an SN2-like mechanism), but if one carbon is tertiary, the attack may occur at the more substituted carbon (an SN1-like mechanism). libretexts.orgopenstax.org
Base-Catalyzed Ring Opening: In the presence of a strong base, the alcohol is deprotonated to form a more potent alkoxide nucleophile. This strong nucleophile then attacks the epoxide ring. The reaction follows a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. libretexts.orgyoutube.com For example, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon. openstax.org
The synthesis of 1,3-diaryloxy-2-propanols has been demonstrated through the regioselective ring opening of substituted aryl oxiranes with phenols in the presence of a catalytic amount of bismuth(III) triflate, affording excellent yields under mild conditions. researchgate.net This highlights the utility of Lewis acids in catalyzing such transformations. Similarly, various catalysts have been explored to facilitate the regioselective opening of epoxides with halogen nucleophiles to produce halohydrins. researchgate.net
Table 2: Regioselectivity of Epoxide Ring-Opening Reactions
| Catalyst/Conditions | Nucleophile | Site of Attack on Asymmetrical Epoxide | Mechanism |
|---|---|---|---|
| Acid (e.g., H₃O⁺, HX) | Weak (e.g., H₂O, ROH) | Less substituted carbon (if primary/secondary); More substituted carbon (if tertiary) | SN1/SN2-like |
| Base (e.g., RO⁻, OH⁻) | Strong (e.g., RO⁻, RMgX) | Less sterically hindered carbon | SN2 |
Utility of Halohydrin Precursors
Halohydrins are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org They are valuable synthetic intermediates, particularly in the preparation of epoxides, which can then be used in ring-opening reactions to form 1,3-disubstituted propanol derivatives. wikipedia.orgresearchgate.net
A common route to halohydrins is the electrophilic addition of a halogen and water to an alkene. wikipedia.org Alternatively, and highly relevant to the synthesis of propanol derivatives, is the ring-opening of an epoxide with a hydrohalic acid (HX) or a metal halide. wikipedia.org This reaction is often regioselective, with the halide anion attacking the less substituted carbon of the epoxide. For example, reacting an epoxide with anhydrous HX can produce a trans-halohydrin. libretexts.org
Once the halohydrin is formed, it can be readily converted to an epoxide through an intramolecular SN2 reaction upon treatment with a base. wikipedia.org The base removes the proton from the hydroxyl group, forming an alkoxide that then displaces the adjacent halide to form the epoxide ring. wikipedia.org This sequence—epoxide opening to a halohydrin followed by ring-closing to a new epoxide—can be a strategic way to introduce different functionalities.
For the synthesis of 1,3-disubstituted propanol derivatives, a key halohydrin precursor is epichlorohydrin (1-chloro-2,3-epoxypropane). The reaction of epichlorohydrin with an alcohol can lead to a chlorohydrin ether, which can subsequently be converted to a glycidyl ether. This glycidyl ether can then undergo another ring-opening reaction with a second alcohol molecule to generate the 1,3-dialkoxy-2-propanol structure.
The synthesis of 1,3-diamino-2-propanol, for instance, can be achieved by reacting epichlorohydrin with ammonia in an alkaline environment. chemicalbook.comborregaard.com This demonstrates the utility of halohydrin-derived epoxides in introducing nitrogen-containing functional groups as well.
Derivatization and Analog Synthesis
Synthesis of Monosubstituted 2-Propanol, 1-(1,1-dimethylethoxy)- Analogues
The monosubstituted analog, 1-(1,1-dimethylethoxy)-2-propanol (also known as propylene glycol tert-butyl ether or PGTBE), is a significant compound, and its synthesis is well-documented. wikipedia.orgwho.intnih.govnist.gov The primary methods for its preparation involve the etherification of propylene glycol or the ring-opening of propylene oxide.
One common industrial method is the reaction of isobutylene with an excess of propylene glycol in the presence of a solid acid catalyst, such as an ion-exchange resin like Amberlyst 15. researchgate.netwho.intnih.gov This reaction thermodynamically favors the formation of the α-isomer, 1-tert-butoxy-2-propanol, which can be obtained in high purity (>99%) after distillation. who.int
An alternative synthetic route involves the reaction of propylene oxide with isobutene in the presence of water and an acid catalyst. wikipedia.org Another approach is the reaction of propylene oxide with a tert-butyl alcohol, although this can be less efficient due to catalyst deactivation by the water formed during the reaction. researchgate.net The reaction of propylene oxide with an alcohol is a general method for preparing propylene glycol ethers. who.int
The synthesis typically produces a mixture of isomers, with the primary ether (1-tert-butoxy-2-propanol) being the major product and the secondary ether (2-tert-butoxy-1-propanol) as a minor byproduct. wikipedia.org The reaction products can be separated by distillation. wikipedia.org
Table 3: Synthetic Routes to 1-(1,1-dimethylethoxy)-2-propanol
| Reactant 1 | Reactant 2 | Catalyst | Key Features |
|---|---|---|---|
| Propylene Glycol | Isobutene | Solid acid resin (e.g., Amberlyst 15) | Favors α-isomer, high purity achievable |
| Propylene Oxide | Isobutene | Acid catalyst with water | Alternative to using propylene glycol |
| Propylene Oxide | tert-Butyl Alcohol | Acid catalyst | Can lead to catalyst deactivation |
Exploration of Other Alkoxy Substituents (e.g., ethoxy, methoxy)
The synthetic strategies used to prepare the tert-butoxy derivative can be adapted to create analogs with other alkoxy substituents, such as methoxy and ethoxy groups. The general approach involves the reaction of a suitable epoxide with the desired alcohol, or the alkylation of a diol.
1,3-Dimethoxy-2-propanol: This compound can be synthesized from glycerol by converting it to 1,3-dichloro-2-propanol, followed by reaction with sodium methoxide. Another route involves the reaction of epichlorohydrin with methanol, followed by further reaction steps to introduce the second methoxy group. The structure and properties of 1,3-dimethoxy-2-propanol are well-characterized. nist.govnih.gov
1,3-Diethoxy-2-propanol: The synthesis of this analog can be achieved by reacting epichlorohydrin with sodium ethoxide. This reaction would proceed via the formation of ethyl glycidyl ether, which then undergoes ring-opening with another equivalent of ethoxide. 1,3-Diethoxy-2-propanol is commercially available for use in further synthesis. merckmillipore.combiosynth.comchemicalbook.comnih.gov
The general principle of reacting propylene oxide or a related epoxide with the alcohol of choice in the presence of a catalyst is a common method for preparing various propylene glycol ethers. who.int
Table 4: Properties of Methoxy and Ethoxy Substituted 2-Propanol Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,3-Dimethoxy-2-propanol | 623-69-8 | C₅H₁₂O₃ | 120.15 |
| 1,3-Diethoxy-2-propanol | 4043-59-8 | C₇H₁₆O₃ | 148.20 |
Preparation of Nitrogen-Containing 1,3-Disubstituted Propanol Derivatives
Nitrogen-containing analogs of 1,3-disubstituted propanols are an important class of compounds with diverse applications. sigmaaldrich.com A key member of this family is 1,3-diamino-2-propanol.
A primary synthetic route to 1,3-diamino-2-propanol starts from epichlorohydrin. The reaction of epichlorohydrin with ammonia in an alkaline medium, typically using sodium hydroxide, yields the desired product. chemicalbook.comborregaard.com This method takes advantage of the reactivity of the epoxide ring towards the amine nucleophile.
More complex derivatives can also be synthesized. A general method for preparing a series of 1,3-diaminopropan-2-ols involves the reaction of an appropriate amine with an epoxide precursor. researchgate.net For instance, a synthetic route can involve the reaction of an amine with epichlorohydrin, followed by reaction with a second amine to introduce the two nitrogen-containing substituents.
Furthermore, 1,3-diamino-3-substituted-2-propanol intermediates can be formed through the reduction of nitromethyl amino acid compounds. google.com These intermediates are valuable for synthesizing a variety of chemicals, including protease inhibitors. google.com The synthesis can involve mixing a 1,3-diamino-3-substituted-2-propanol with an aldehyde or ketone to form an imino compound, which can then be further modified. google.com
These nitrogen-containing derivatives are versatile ligands in coordination chemistry and can be used as building blocks in the synthesis of more complex molecules like peptide dendrimers and DNA binders. sigmaaldrich.com
Reaction Pathways and Reactivity Analysis
Hydroxyl Group Reactivity
The central hydroxyl group in 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is a key functional handle that dictates a significant portion of its chemical reactivity. As a secondary alcohol, it can undergo a variety of transformations, including oxidation, reduction (of the corresponding ketone), and nucleophilic substitution.
The oxidation of the secondary hydroxyl group in 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- yields the corresponding ketone, 1,3-bis(1,1-dimethylethoxy)-2-propanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups.
Common methods for the oxidation of secondary alcohols to ketones include the Swern oxidation and the use of chromium-based reagents like Pyridinium Chlorochromate (PCC). The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgadichemistry.comjk-sci.comwikipedia.org This method is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which allows for good functional group tolerance and generally high yields. jk-sci.com
Pyridinium Chlorochromate (PCC) is another widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂). PCC is considered a milder alternative to other chromium-based reagents like chromic acid, which can lead to over-oxidation. masterorganicchemistry.com
Below is a hypothetical data table summarizing the expected outcomes for the oxidation of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- based on general knowledge of these reactions.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| DMSO, (COCl)₂, Et₃N (Swern) | CH₂Cl₂ | -78 | 2 | >90 |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 25 | 4 | 85-95 |
Note: This data is illustrative and based on typical yields for the oxidation of secondary alcohols.
The reduction of the carbonyl group in 1,3-bis(1,1-dimethylethoxy)-2-propanone back to the secondary alcohol, 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, can be achieved using various reducing agents. For a prochiral ketone, the use of a chiral reducing agent can lead to the enantioselective formation of one enantiomer of the alcohol.
Commonly used reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
For the asymmetric reduction of prochiral ketones, chiral borohydride reagents or catalytic hydrogenation with chiral catalysts are often employed. rsc.org For example, reagents prepared from borane and chiral amino alcohols have been shown to be effective in the enantioselective reduction of a variety of ketones. rsc.org
The following table provides a hypothetical summary of reduction reactions for 1,3-bis(1,1-dimethylethoxy)-2-propanone.
| Reducing Agent | Solvent | Temperature (°C) | Expected Product | Expected Enantiomeric Excess (%) |
| NaBH₄ | Methanol | 0 - 25 | Racemic 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- | 0 |
| LiAlH₄ | THF | 0 | Racemic 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- | 0 |
| Chiral Borohydride Reagent | THF | -78 | Chiral 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- | >90 |
Note: This data is illustrative and based on typical outcomes for ketone reductions.
The direct nucleophilic substitution of the hydroxyl group in alcohols is generally challenging because the hydroxide ion (OH⁻) is a poor leaving group. mdpi.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming an oxonium ion. The leaving group then becomes a neutral water molecule, which is much more stable. Subsequent attack by a nucleophile can then occur. For secondary alcohols, this reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The sulfonate group is an excellent leaving group, and the resulting sulfonate ester can readily undergo nucleophilic substitution with a wide range of nucleophiles.
A hypothetical reaction scheme for the nucleophilic substitution of the hydroxyl group is presented below:
| Step 1: Activation | Reagent | Product | Step 2: Substitution | Nucleophile (Nu⁻) | Final Product |
| Protonation | HBr | R-OH₂⁺ | Sₙ1/Sₙ2 | Br⁻ | R-Br |
| Sulfonation | TsCl, Pyridine | R-OTs | Sₙ2 | CN⁻ | R-CN |
R represents the 1,3-bis(1,1-dimethylethoxy)propan-2-yl moiety.
Ether Linkage Stability and Cleavage Mechanisms
The two ether linkages in 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- are characterized by the presence of tertiary butyl groups. Di-tert-butyl ethers are known for their considerable stability under many conditions, particularly towards basic and nucleophilic reagents. researchgate.net However, they are susceptible to cleavage under strong acidic conditions.
The acid-catalyzed cleavage of ethers generally proceeds via protonation of the ether oxygen to form an oxonium ion, which activates the C-O bond for cleavage. fiveable.mewikipedia.orgmasterorganicchemistry.com For ethers with a tertiary alkyl group, such as the tert-butyl ethers in the target molecule, the cleavage typically follows an Sₙ1-type mechanism. libretexts.orgwikipedia.org
The mechanism involves the following steps:
Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI) to form a good leaving group (a neutral alcohol).
Carbocation Formation: The C-O bond cleaves to form a relatively stable tert-butyl carbocation and the corresponding alcohol.
Nucleophilic Attack: The carbocation is then attacked by the conjugate base of the acid (e.g., Br⁻) to form the tert-butyl halide.
Due to the stability of the tert-butyl carbocation, this cleavage occurs more readily than the cleavage of ethers with primary or secondary alkyl groups, which typically proceed via an Sₙ2 mechanism. masterorganicchemistry.com
Base-mediated cleavage of tert-butyl ethers is generally not feasible due to the stability of the ether linkage and the poor leaving group ability of the alkoxide. However, under very harsh conditions with strong bases, elimination reactions can sometimes be induced.
Mechanistic Studies of Formation and Transformation Reactions
The formation and subsequent chemical transformations of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, also known as 1,3-di-tert-butoxy-2-propanol, are primarily governed by acid-catalyzed mechanisms. These reactions are of significant interest due to the compound's application as a fuel additive derived from glycerol, a byproduct of biodiesel production. Mechanistic studies have largely focused on its synthesis from glycerol, with transformations being less specifically documented for this exact molecule but inferable from the general reactivity of its functional groups.
Formation Mechanism: Acid-Catalyzed Etherification of Glycerol
The predominant method for the synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is the acid-catalyzed etherification of glycerol with a tert-butylating agent, typically tert-butyl alcohol (TBA) or isobutylene. The reaction proceeds in a stepwise manner, leading to the formation of mono-, di-, and tri-substituted glycerol ethers.
The generally accepted mechanism involves the following key steps:
Carbocation Formation: In the presence of a strong acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid), tert-butyl alcohol is protonated, followed by the elimination of a water molecule to form a relatively stable tertiary carbocation (tert-butyl cation). If isobutylene is used as the tert-butylating agent, it is protonated by the acid catalyst to directly form the same tert-butyl carbocation.
Nucleophilic Attack by Glycerol: A hydroxyl group of the glycerol molecule acts as a nucleophile and attacks the electrophilic tert-butyl carbocation. This results in the formation of a C-O ether bond and a protonated ether, which then deprotonates to yield a mono-tert-butyl glycerol ether (MTBG) and regenerate the acid catalyst.
Stepwise Etherification: The process can continue with the remaining hydroxyl groups of the MTBG molecule reacting with additional tert-butyl carbocations to form di-tert-butyl glycerol ethers (DTBG), and subsequently tri-tert-butyl glycerol ether (TTBG). The formation of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- specifically involves the etherification of the two primary hydroxyl groups of glycerol.
Studies have shown that the primary hydroxyl groups of glycerol are more reactive than the secondary hydroxyl group, both for steric and electronic reasons. This leads to the preferential formation of 1-mono-tert-butoxy-2,3-propanediol, and subsequently, 1,3-di-tert-butoxy-2-propanol is a major di-substituted product researchgate.netresearchgate.netvurup.sk. The formation of the tri-substituted ether is often limited by significant steric hindrance mdpi.com.
A notable side reaction is the acid-catalyzed dehydration of tert-butyl alcohol to isobutylene, which can then also act as the alkylating agent researchgate.net. Furthermore, isobutylene can undergo acid-catalyzed dimerization or oligomerization, which are undesirable side reactions that consume the tert-butylating agent mdpi.com. The etherification reaction is also reversible and subject to thermodynamic equilibrium mdpi.commdpi.com.
The selectivity towards di-substituted ethers, including 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, is influenced by reaction conditions such as temperature, catalyst type, and the molar ratio of reactants.
Table 1: Influence of Catalyst on Glycerol Etherification with tert-Butanol (B103910)
| Catalyst | Glycerol Conversion (%) | Di-tert-butyl Ether Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| Amberlyst 15 | 96 | ~25 | 90°C, 180 min, TBA/Glycerol = 4:1 |
| H-BEA Zeolite | ~96 | ~45 | 90°C, 180 min, TBA/Glycerol = 4:1 |
Data compiled from a comparative study of catalysts in the tert-butylation of glycerol vurup.sk.
Transformation Reactions
Detailed mechanistic studies on the transformations of isolated 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- are less prevalent in the literature. However, the reactivity can be predicted based on its structure, which contains two tert-butyl ether linkages and a secondary alcohol functional group.
The ether linkages in 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- can be cleaved under strong acidic conditions, essentially reversing the formation reaction. The mechanism for the cleavage of tert-butyl ethers typically proceeds through an S(_N)1 pathway due to the ability to form a stable tertiary carbocation.
The proposed mechanism is as follows:
Protonation of the Ether Oxygen: The oxygen atom of one of the ether linkages is protonated by a strong acid (e.g., HBr, HI).
Formation of a Stable Carbocation: The protonated ether then cleaves to form a stable tert-butyl carbocation and a molecule of 1-tert-butoxy-2,3-propanediol (in the case of initial cleavage of one ether group).
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion) attacks the carbocation to form a tert-butyl halide.
This process can continue to cleave the second ether bond, ultimately leading to the formation of glycerol and two molecules of the corresponding tert-butyl derivative.
The free secondary hydroxyl group on the C2 position of the propane backbone can undergo typical reactions of secondary alcohols.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1,3-di-tert-butoxyacetone. The specific mechanism of oxidation would depend on the oxidizing agent employed. For instance, with a chromium-based oxidant, the mechanism would likely involve the formation of a chromate ester followed by an E2-like elimination of the alpha-proton.
Esterification: The secondary alcohol can react with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. The Fischer esterification, which is acid-catalyzed, proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol, and subsequent dehydration to form the ester.
Table 2: Summary of Mechanistic Pathways
| Reaction Type | Reactants | Key Intermediates | Mechanism | Product(s) |
|---|---|---|---|---|
| Formation | Glycerol, tert-Butyl Alcohol/Isobutylene, Acid Catalyst | tert-Butyl carbocation | Electrophilic Addition | 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- |
| Transformation (Cleavage) | 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, Strong Acid | Protonated ether, tert-Butyl carbocation | S(_N)1 | Glycerol, tert-Butyl derivatives |
| Transformation (Oxidation) | 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, Oxidizing Agent | Varies with oxidant (e.g., chromate ester) | Varies with oxidant | 1,3-di-tert-butoxyacetone |
| Transformation (Esterification) | 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, Carboxylic Acid, Acid Catalyst | Protonated carboxylic acid, Tetrahedral intermediate | Nucleophilic Acyl Substitution | Corresponding ester |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
High-Resolution ¹H NMR Analysis
High-resolution proton (¹H) NMR spectroscopy of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The tert-butoxy (B1229062) groups, being chemically equivalent, would exhibit a single, sharp resonance for the 18 protons of the six methyl groups. This signal would likely appear in the upfield region of the spectrum, typically around 1.2 ppm, characteristic of protons on carbons adjacent to an oxygen atom in a tert-butyl group.
The protons on the 2-propanol backbone would give rise to more complex signals. The methine proton at the C2 position is anticipated to appear as a multiplet, likely a quintet, due to coupling with the adjacent methylene (B1212753) protons at the C1 and C3 positions. Its chemical shift would be influenced by the hydroxyl group and the two ether linkages. The methylene protons at C1 and C3 are diastereotopic due to the chiral center at C2. Consequently, they are expected to be chemically non-equivalent and would likely appear as a complex multiplet, further split by the adjacent methine proton. The proton of the hydroxyl group would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~ 1.2 | Singlet | 18H |
| -CH₂- | ~ 3.4 - 3.6 | Multiplet | 4H |
| -CH(OH)- | ~ 3.8 - 4.0 | Quintet | 1H |
| -OH | Variable | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. For 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, four distinct carbon signals are expected. The two tert-butoxy groups are equivalent, leading to a single signal for the six methyl carbons and a single signal for the two quaternary carbons. The methyl carbons of the tert-butoxy groups are expected to resonate in the upfield region of the spectrum. The quaternary carbons of these groups would appear further downfield.
The carbon backbone of the 2-propanol moiety would exhibit two signals. The chemically equivalent methylene carbons at C1 and C3 would produce a single resonance, shifted downfield due to the adjacent oxygen atoms of the ether linkages. The methine carbon at C2, bonded to the hydroxyl group, would appear at the most downfield position among the aliphatic carbons, owing to the deshielding effect of the oxygen atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~ 28 - 30 |
| -C(CH₃)₃ | ~ 72 - 74 |
| -CH₂- | ~ 70 - 72 |
| -CH(OH)- | ~ 68 - 70 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Cross-peaks would be expected between the methine proton at C2 and the methylene protons at C1 and C3, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the singlet in the ¹H NMR spectrum and the methyl carbon signal in the ¹³C NMR spectrum, confirming the assignment of the tert-butoxy groups. Similarly, it would link the methylene protons to the C1/C3 carbon signal and the methine proton to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the protons of the tert-butoxy methyl groups and the quaternary carbon of the same group, as well as the adjacent methylene carbons (C1 and C3) of the propanol (B110389) backbone. This would unequivocally establish the connectivity between the tert-butoxy groups and the central propanol unit.
Deuterium NMR for Isotopic Labeling Studies
Deuterium (²H) NMR spectroscopy can be a powerful tool for isotopic labeling studies to probe reaction mechanisms or molecular dynamics. While specific data for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is not available, the principles of ²H NMR are applicable. For instance, if the compound were synthesized using a deuterated precursor, ²H NMR would confirm the position of the deuterium label. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, though the resolution is typically lower. A common application is deuterium exchange, where the addition of D₂O to the NMR sample would result in the exchange of the hydroxyl proton for a deuteron, causing the disappearance of the -OH signal in the ¹H NMR spectrum and the appearance of a corresponding -OD signal in the ²H NMR spectrum, confirming the identity of the hydroxyl proton signal.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, the molecular ion peak (M⁺) may be weak or absent due to the instability of the initial radical cation.
The fragmentation is likely to be dominated by cleavages at the ether linkages and the loss of the stable tert-butyl carbocation. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for ethers. The loss of a tert-butyl group would result in a prominent peak at m/z [M - 57]⁺. Subsequent fragmentation could involve the loss of the second tert-butoxy group or other rearrangements. The tert-butyl cation itself is very stable and would likely be observed as a base peak at m/z 57.
Interactive Data Table: Predicted EI-MS Fragmentation Pattern
| m/z | Proposed Fragment |
| [M - 15]⁺ | Loss of a methyl radical (CH₃•) |
| [M - 57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |
| 57 | tert-butyl cation ([C(CH₃)₃]⁺) |
Despite a comprehensive search for scientific data, no experimental or theoretical spectroscopic information (mass spectrometry, infrared spectroscopy, Raman spectroscopy, or X-ray crystallography) could be located for the chemical compound "2-Propanol, 1,3-bis(1,1-dimethylethoxy)-" (CAS Number: 79808-30-3).
The creation of a thorough, informative, and scientifically accurate article, as per the user's detailed outline, is contingent upon the availability of such data. Without access to research findings, spectral data for analysis, and crystallographic information, it is not possible to generate the requested content for the specified subsections.
Therefore, this article cannot be generated at this time. Further research and the publication of experimental data for "2-Propanol, 1,3-bis(1,1-dimethylethoxy)-" would be required to fulfill this request.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as energies, electron densities, and orbital distributions. DFT calculations consider the electronic energy of a molecule to be determined by its electron density, providing a balance between accuracy and computational cost. mdpi.com
For 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, DFT would be employed to calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Studies on related compounds, such as the dehydration of 2-propanol, have utilized DFT to examine reaction enthalpies and optimize geometries, demonstrating the power of this method in understanding chemical transformations. arxiv.orgarxiv.org
Illustrative DFT-Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
Note: The data in this table is illustrative and represents typical values for a molecule of this nature, calculated at a common level of theory (e.g., B3LYP/6-31G(d)).
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays different potential values on the molecule's surface using a color spectrum.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are characteristic of sites prone to nucleophilic attack.
Green Regions: Indicate neutral or near-zero potential.
For 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, an MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the central hydroxyl group and the two ether linkages due to the high electronegativity and lone pairs of electrons on these atoms. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as a site for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics
The flexibility of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- allows it to adopt various spatial arrangements, or conformations, which can significantly impact its physical and chemical properties.
Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Due to rotation around its single bonds, particularly the C-C and C-O bonds, 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- can exist in several conformations. The most stable arrangements correspond to energy minima on the potential energy surface.
Illustrative Relative Energies of Conformers
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| anti-anti | ~180°, ~180° | 0.00 | Most Stable (Reference) |
| anti-gauche | ~180°, ~60° | +0.85 | Less Stable |
| gauche-gauche | ~60°, ~60° | +1.50 | Least Stable |
Note: The data in this table is hypothetical, illustrating how different spatial arrangements result in varying energy levels.
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, tracking the movements of its atoms over time. hw.ac.uk This method is crucial for understanding how a molecule interacts with its surroundings, such as solvents or biological macromolecules. mdpi.comfrontiersin.org
An MD simulation of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- could be performed in various environments:
In a Vacuum: To study its intrinsic dynamic properties and conformational flexibility.
In Water: To analyze its hydration shell and how hydrogen bonding with water molecules affects its conformation and solubility.
In a Nonpolar Solvent: To observe its behavior in a hydrophobic environment, which might favor more compact conformations.
These simulations can reveal pathways for conformational changes, diffusion rates, and the nature of intermolecular interactions, providing a deeper understanding of the molecule's properties in realistic conditions.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure and assign spectral features.
DFT and other quantum chemical methods can accurately calculate parameters such as:
Infrared (IR) Vibrational Frequencies: The predicted frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). These calculations help in the interpretation of experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.
For 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, predicted vibrational frequencies would help assign peaks in its IR spectrum to specific functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ethers and alcohol, and various C-H stretches and bends.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | ~3650 |
| C-H Stretch (sp³) | Alkyl | 2950-3000 |
| C-O Stretch | Ether & Alcohol | 1050-1150 |
| O-H Bend | Alcohol | ~1400 |
Note: These frequencies are typical for the specified functional groups and represent unscaled theoretical values.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the interpretation of experimental spectra. researchgate.netrsc.org The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com
The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. mdpi.comdntb.gov.ua For instance, studies on various organic molecules have shown that specific long-range corrected functionals can provide reliable predictions for ¹³C chemical shifts. researchgate.net While explicit data for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is not prevalent in existing literature, a theoretical prediction would follow established protocols. The predicted chemical shifts are then typically scaled against a reference compound, such as tetramethylsilane (B1202638) (TMS), to compare with experimental values. docbrown.info
Below is a representative table illustrating the type of data generated from a computational NMR prediction for the carbon atoms of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- This table is for illustrative purposes to show representative data from a computational prediction.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C3 (CH₂) | 68.5 |
| C2 (CH) | 75.2 |
| C4, C6 (Quaternary C) | 72.8 |
Simulated Vibrational Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational simulations are used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands. researchgate.netmdpi.com DFT calculations are commonly employed to determine the harmonic vibrational frequencies by computing the second derivatives of the energy with respect to atomic displacements. nih.gov
The simulated spectrum of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- would reveal characteristic vibrational modes. For example, C-H stretching vibrations in the methyl and methylene (B1212753) groups are expected in the 2800–3100 cm⁻¹ region. mdpi.com The C-O stretching vibrations of the ether and alcohol functionalities would produce strong bands in the fingerprint region (typically 1000-1300 cm⁻¹). Studies on related molecules, such as 2,3-dichloro-1-propanol, have demonstrated how DFT calculations can be used to analyze the complex vibrational spectra arising from different molecular conformations. nih.gov
The following table provides an example of a partial vibrational mode assignment that could be generated for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- through computational analysis.
Table 2: Representative Simulated Vibrational Modes for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- This table is for illustrative purposes to show representative data from a computational prediction.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3450 | O-H stretch (alcohol) |
| ~2970 | C-H asymmetric stretch (methyl) |
| ~2870 | C-H symmetric stretch (methyl) |
| ~1150 | C-O stretch (ether) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating complex reaction mechanisms, providing a detailed picture of the potential energy surface that governs a chemical transformation. bohrium.com By mapping out the pathways connecting reactants, transition states, intermediates, and products, researchers can gain a fundamental understanding of reaction kinetics and selectivity. For derivatives of propanol (B110389), DFT simulations have been successfully applied to clarify reaction networks, such as in the synthesis of epichlorohydrin (B41342) from dichloropropanol. bohrium.comdoi.org
Transition State Identification and Energy Barrier Calculations
A key aspect of modeling reaction mechanisms is the identification of transition states (TS), which are the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. scipost.org Various algorithms are used to locate these TS structures. Once a transition state is identified, its structure provides insight into the geometry of the bond-breaking and bond-forming processes.
The energy difference between the reactants and the transition state defines the activation energy or energy barrier (Ea) of the reaction. researchgate.net This value is crucial for calculating theoretical reaction rate constants, often using Transition State Theory (TST). researchgate.net For example, in the study of reactions involving propanol isomers, computational methods have been used to calculate rate constants and branching ratios for different reaction channels. researchgate.net While specific reaction pathways for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- are not documented, a hypothetical reaction, such as its dehydration or oxidation, could be modeled to determine these kinetic parameters.
Table 3: Hypothetical Energy Barriers for a Dehydration Reaction This table is for illustrative purposes to show representative data from a computational prediction.
| Reaction Pathway | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Calculated Energy Barrier (kJ/mol) |
|---|---|---|---|
| Path A | -5.2 | 145.8 | 151.0 |
Solvent Effects in Reaction Pathways
Reactions are frequently carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. chemrxiv.org Computational models can account for these solvent effects through either explicit models, where individual solvent molecules are included in the calculation, or implicit continuum models, where the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.org
The polarity of the solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energy barriers of the reaction. frontiersin.orgnih.gov For instance, reactions that involve the formation of charged or highly polar transition states are often accelerated in polar solvents because the solvent better solvates the transition state compared to the reactants. chemrxiv.org In studies on the oxidation of aldehydes, theoretical calculations have shown that hydrogen bonding between the reactant and a protic solvent can increase the energy of certain C-H bonds, affecting reactivity and selectivity. frontiersin.orgnih.gov Understanding these interactions is key to optimizing reaction conditions.
Table 4: Hypothetical Solvent Effect on a Reaction Energy Barrier This table is for illustrative purposes to show representative data from a computational prediction.
| Solvent | Dielectric Constant (ε) | Calculated Energy Barrier (kJ/mol) |
|---|---|---|
| Gas Phase | 1 | 151.0 |
| Hexane | 1.9 | 148.5 |
| Dichloromethane | 8.9 | 135.2 |
Environmental Fate and Abiotic Transformation Studies Excluding Ecotoxicity
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For organic compounds like 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, the key abiotic degradation pathways in the environment are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH and temperature. The structure of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- contains two ether linkages.
Acid-catalyzed hydrolysis is a potential degradation pathway for ethers. However, under environmentally relevant pH conditions (typically pH 5-9), this process is expected to be very slow for stable ether linkages like those found in the subject compound. Therefore, it is anticipated that 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- will exhibit significant hydrolytic stability in environmental matrices.
Table 1: Estimated Hydrolytic Stability of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- Based on Analogous Compounds
| Environmental Condition | Expected Hydrolytic Stability | Rationale |
| Acidic (pH < 5) | Potentially slow degradation | Acid-catalyzed hydrolysis of ether linkages is possible but likely slow. |
| Neutral (pH 5-9) | High stability | Ether linkages are generally stable; steric hindrance from tert-butyl groups enhances stability. nih.gov |
| Alkaline (pH > 9) | High stability | Ether bonds are resistant to base-catalyzed hydrolysis. |
This table is based on general chemical principles and data from structurally related compounds due to the absence of specific data for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-.
Photochemical degradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, the primary mechanism for the photochemical degradation of many volatile organic compounds (VOCs) is their reaction with photochemically generated hydroxyl radicals (•OH).
Specific photochemical degradation studies for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- were not found. However, for the structurally similar compound 1-tert-butoxypropan-2-ol, the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 23 hours. nih.gov This suggests that photochemical degradation is a significant environmental fate process for this class of compounds in the atmosphere. nih.gov
The degradation is initiated by the abstraction of a hydrogen atom from the ether molecule by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then reacts further with molecular oxygen, leading to a cascade of reactions that ultimately break down the original molecule. The likely sites for hydrogen abstraction would be the carbon atoms adjacent to the ether oxygen and the hydroxyl group.
Transformation Products and Byproducts (Excluding Toxicity Profiles)
The identification of transformation products is crucial for understanding the complete environmental fate of a compound.
Due to the lack of specific experimental studies on the degradation of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, the exact transformation products are not documented. However, based on the predicted photochemical degradation pathway and knowledge of ether degradation, several potential byproducts can be postulated.
The initial reaction with hydroxyl radicals would likely lead to the formation of hydroperoxides and subsequently carbonyl compounds upon cleavage of the ether bonds. Potential initial transformation products could include:
1,3-dihydroxy-2-propanone (dihydroxyacetone) and tert-butanol (B103910) following the cleavage of one of the ether linkages.
Formaldehyde and other smaller oxygenated organic molecules as degradation proceeds.
Further oxidation would lead to the formation of smaller organic acids and eventually mineralization to carbon dioxide and water.
Table 2: Postulated Transformation Products of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- via Photochemical Degradation
| Postulated Product | Chemical Formula | Formation Pathway |
| 1,3-dihydroxy-2-propanone | C₃H₆O₃ | Cleavage of an ether bond and subsequent oxidation. |
| tert-Butanol | (CH₃)₃COH | Release of the tert-butoxy (B1229062) group. |
| Formaldehyde | CH₂O | Further oxidation of degradation intermediates. |
| Organic Acids | (e.g., Formic Acid, Acetic Acid) | Advanced oxidation of intermediate products. |
| Carbon Dioxide | CO₂ | Complete mineralization. |
This table presents hypothetical degradation products based on established chemical principles, as direct experimental evidence for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is unavailable.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The future synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- will likely be guided by the principles of green and sustainable chemistry, moving away from traditional methods that may involve harsh conditions or generate significant waste. Research in this area is expected to focus on several key strategies:
Renewable Feedstocks: Exploration into using bio-based starting materials, such as those derived from glycerol (B35011) or other biorefinery products, could provide a sustainable pathway to the propanol (B110389) backbone. acs.orgblazingprojects.com
Eco-Friendly Catalysts: A shift towards sustainable and reusable catalysts is a major trend. alfa-chemistry.com This includes the development of biocatalysts or heterogeneous catalysts that can replace conventional homogeneous catalysts, which are often difficult to separate from the reaction mixture. mdpi.com
Alternative Solvents and Conditions: Future synthetic methods will likely utilize greener solvents, such as water or ionic liquids, or even solvent-free conditions to reduce environmental impact. google.comresearchgate.net Techniques like microwave-assisted synthesis may also be employed to improve energy efficiency and reduce reaction times. numberanalytics.comresearchgate.net The classic Williamson ether synthesis, a foundational method for creating ethers, is continuously being adapted to be more environmentally friendly by using recyclable catalysts and less toxic reactants. numberanalytics.comacs.org
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of ethers like 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- heavily relies on the catalyst employed. Future research will undoubtedly focus on discovering and optimizing new catalytic systems to improve yield, selectivity, and reaction conditions.
Heterogeneous Catalysis: There is a strong trend towards using solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides. mdpi.com These catalysts are easily separable, reusable, and can reduce corrosive byproducts. mdpi.com
Transition-Metal Catalysis: The development of catalysts based on transition metals like iron, copper, or palladium offers pathways for direct etherification of alcohols under milder conditions, providing an alternative to traditional methods that require pre-activation of the alcohol. acs.orgnih.gov For instance, iron-catalyzed dehydrative etherification can produce symmetrical and unsymmetrical ethers directly from alcohols with water as the only byproduct. acs.org
Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions is an emerging area. numberanalytics.com Research into visible-light photoredox catalysis could enable etherification to occur at room temperature, offering a highly energy-efficient synthetic route. acs.org
Integration with Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, offers numerous advantages for the synthesis of specialty chemicals. pharmasalmanac.comtechnologynetworks.com The application of this technology to the production of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- represents a significant area for future development.
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. pharmasalmanac.comevonik.com This is particularly advantageous for managing highly exothermic reactions and handling hazardous reagents safely. mt.comucd.ie
Process Intensification and Scalability: Continuous manufacturing enables more efficient, scalable, and reproducible production. symeres.com The small reactor volumes allow for rapid screening of reaction conditions and seamless scaling from laboratory research to industrial production. amt.uknih.gov
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
To optimize and control the synthesis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, a deep understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming increasingly important.
Real-Time Reaction Analysis: Techniques such as Raman and mid-infrared (IR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sample extraction. acs.orgspectroscopyonline.com This provides valuable data for understanding reaction kinetics and identifying the optimal reaction endpoint. acs.org
Mechanistic Insights: In-situ spectroscopy can help identify transient or unstable intermediate species that would be missed by traditional offline analysis, offering deeper insights into the reaction mechanism. spectroscopyonline.com
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a manufacturing process allows for continuous quality control, ensuring consistency and minimizing batch-to-batch variability. researchgate.net Terahertz rotational spectroscopy is also emerging as a tool for monitoring gas-phase reactants and products with high specificity. acs.org
Multiscale Computational Modeling for Predicting System Behavior
Computational chemistry and modeling are powerful tools for accelerating research and development. Their application to 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- could rationalize experimental findings and guide the design of new synthetic processes.
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to investigate reaction pathways, determine the energetics of different mechanisms (such as direct, ketal, or enol pathways in etherification), and predict the activity of potential catalysts. nih.gov This allows for the rational design of more efficient catalytic systems.
Process Simulation: Kinetic modeling can simulate reaction behavior under different conditions, aiding in the optimization of process parameters like temperature, pressure, and flow rates in a continuous reactor. mdpi.comwisc.edu
Machine Learning: Emerging machine learning models are being developed to predict reaction outcomes and even suggest optimal synthesis procedures from molecular structures, potentially accelerating the discovery of ideal conditions for synthesizing the target compound. mdpi.combath.ac.uk
Expansion of Application Domains in Specialized Chemical Formulations and Advanced Materials
The unique structure of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, featuring bulky tert-butoxy (B1229062) groups, suggests potential applications where its specific physical and chemical properties would be advantageous. Future research will likely explore its use in various specialized areas.
High-Performance Solvents: Ethers are widely used as solvents due to their relative stability and ability to dissolve a range of substances. alfa-chemistry.comunacademy.com The steric hindrance provided by the tert-butyl groups might impart unique solvency characteristics, making it a candidate for use in specialized formulations, such as in coatings, inks, or cleaning agents.
Polymer Chemistry: Ether linkages are integral to many high-performance polymers like polyetheretherketone (PEEK), where they provide flexibility and chemical resistance. numberanalytics.com The compound could be investigated as a monomer or an additive in polymer synthesis to modify the properties of advanced materials.
Specialty Additives: Given the trends in the propanol market towards high-purity grades for specialized applications, this compound could be explored as a fuel additive, a component in personal care products, or an intermediate in the synthesis of pharmaceuticals or agrochemicals. datainsightsmarket.commordorintelligence.com
Q & A
Q. What are the recommended synthetic routes for preparing 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- with high purity?
- Methodological Answer : The synthesis typically involves sequential etherification of 2-propanol with tert-butyl groups. A common approach uses tert-butyl halides (e.g., tert-butyl chloride) under alkaline conditions (e.g., KOH or NaH) to introduce the bulky substituents. For stereochemical control, chiral catalysts or enantioselective protecting group strategies can be employed. Purification often requires fractional distillation or column chromatography to isolate the product from unreacted intermediates. Hydrolysis of tert-butoxy-protected intermediates (e.g., Boc groups) under acidic conditions (HCl in ethanol) may also yield the target compound .
Q. How should researchers characterize the structural and physicochemical properties of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl or ether stretches) using NIST-standardized IR spectra .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to verify the structure .
- Vapor Pressure Measurements : Use static or dynamic methods to determine temperature-dependent vapor pressures, referencing frameworks like those in Figure C.3 () .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for tert-butyl group splitting patterns and spatial arrangement .
Q. What safety protocols are essential when handling 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, chemical-resistant goggles, and lab coats. Use respiratory protection if ventilation is inadequate .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid discharge into waterways .
- First Aid : Flush eyes with water for ≥15 minutes; wash skin with soap and water. Seek medical attention for ingestion or inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., vaporization enthalpies) for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- and its analogs?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Calibrate equipment using reference compounds (e.g., 1,3-bis(2,2,2-trifluoroethoxy)-2-propanol in ) and validate results against computational models (e.g., COSMO-RS). Cross-check data with peer-reviewed databases like NIST WebBook to ensure consistency .
Q. What advanced strategies optimize the stereoselective synthesis of tert-butoxy-substituted propanol derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure tert-butyl precursors (e.g., (R)-configured starting materials) to direct stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Pd complexes) for kinetic resolution during etherification.
- Protection/Deprotection : Strategically apply Boc groups and cleave them under controlled acidic conditions to preserve stereointegrity .
Q. How do solvation effects influence the reactivity of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- in catalytic processes?
- Methodological Answer : The bulky tert-butoxy groups create steric hindrance, reducing accessibility to catalytic active sites. Solvent polarity (e.g., ethanol vs. THF) modulates reaction rates by stabilizing transition states. Computational studies (DFT or MD simulations) can predict solvation shells, while experimental validation via kinetic profiling in varying solvents provides empirical insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
